Benzene, 1,3-dimethyl-, hexachloro deriv.

Description

The study of hexachlorinated dimethylbenzenes occupies a specialized niche within environmental chemistry and toxicology. As highly chlorinated derivatives of the common industrial solvent xylene, these compounds are part of a larger class of substances whose environmental fate and biological effects are of increasing scientific interest. This article focuses specifically on "Benzene, 1,3-dimethyl-, hexachloro deriv.," a compound for which detailed research is limited, highlighting the importance of understanding its properties through the lens of related chemical structures and behaviors.

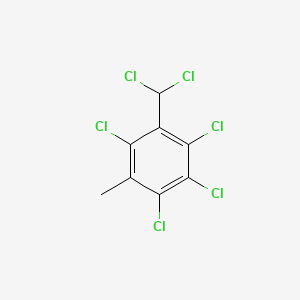

Structure

3D Structure

Properties

CAS No. |

63498-62-4 |

|---|---|

Molecular Formula |

C8H4Cl6 |

Molecular Weight |

312.8 g/mol |

IUPAC Name |

1,2,3,5-tetrachloro-4-(dichloromethyl)-6-methylbenzene |

InChI |

InChI=1S/C8H4Cl6/c1-2-4(9)3(8(13)14)6(11)7(12)5(2)10/h8H,1H3 |

InChI Key |

FELFPQNGHZHHDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)Cl)Cl)C(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of Hexachlorinated Dimethylbenzenes

Directed Synthesis Approaches for Specific Isomers of Benzene (B151609), 1,3-dimethyl-, hexachloro deriv.

The synthesis of specific isomers of hexachloro-1,3-dimethylbenzene necessitates precise control over reaction conditions to favor either substitution on the aromatic ring or on the methyl side chains.

Electrophilic Aromatic Chlorination (Ring Substitution)

Electrophilic aromatic chlorination of 1,3-dimethylbenzene (m-xylene) involves the substitution of hydrogen atoms on the benzene ring with chlorine atoms. This process is typically facilitated by the use of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) youtube.com. The catalyst polarizes the chlorine molecule, generating a potent electrophile (Cl⁺) that attacks the electron-rich aromatic ring. The methyl groups on the m-xylene (B151644) ring are activating and direct the incoming electrophile to the ortho and para positions. However, achieving exhaustive chlorination to yield a tetrachlorinated ring is challenging and often results in a mixture of chlorinated products vaia.com. The reaction proceeds through a series of sequential chlorination steps, with each subsequent chlorine addition being more difficult due to the deactivating effect of the already substituted chlorine atoms.

The general mechanism for the electrophilic aromatic chlorination of an aromatic compound like benzene is a two-step process. First, the electrophile attacks the benzene ring, forming a carbocation intermediate known as a sigma complex or Wheland intermediate. This step is typically the slow, rate-determining step. In the second, fast step, a base removes a proton from the carbocation, restoring the aromaticity of the ring youtube.com.

Radical-Mediated Chlorination (Side-Chain Substitution)

To achieve chlorination of the methyl side chains, a different approach is employed, utilizing a free radical mechanism. This reaction is typically initiated by ultraviolet (UV) light or a radical initiator, which promotes the homolytic cleavage of chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•) psu.edu. These radicals then abstract a hydrogen atom from one of the methyl groups of m-xylene, forming a benzyl (B1604629) radical. This benzylic radical is stabilized by resonance with the aromatic ring, making the side-chain hydrogens particularly susceptible to abstraction. The resulting benzyl radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, thus propagating the chain reaction psu.edu.

The exhaustive chlorination of both methyl groups to form α,α,α,α′,α′,α′-hexachloro-m-xylene is a primary industrial method for producing this compound. This process often requires careful control of reaction conditions to prevent competing electrophilic aromatic chlorination of the ring. One strategy to enhance selectivity for side-chain chlorination is to perform the reaction at lower temperatures, as higher temperatures can favor ring substitution psu.edu.

Selective Halogenation Strategies for Controlled Isomer Formation

Achieving a specific hexachlorinated isomer of 1,3-dimethylbenzene requires careful selection of reaction conditions and catalysts to control the site of chlorination. A significant challenge in the synthesis of α,α,α,α′,α′,α′-hexachloro-m-xylene is the prevention of concurrent ring chlorination psu.edu. Industrial processes have been developed to optimize the yield of the desired side-chain chlorinated product. These methods often involve a multi-stage approach. For instance, a continuous process where unreacted aromatic compound is removed after partial chlorination has been shown to significantly reduce ring chlorination psu.edu. Another approach involves a two-step chlorination, where the majority of the chlorine is added in a primary step, followed by a batch process to add the final one or two chlorine atoms to the side chains at a slightly elevated temperature psu.edu.

Furthermore, the choice of solvent can influence the selectivity of the reaction. While carbon tetrachloride has been traditionally used, its use is being phased out due to environmental concerns. Alternative solvents are being explored to maintain high yields and selectivity.

Catalytic Systems in Hexachlorination Reactions

The choice of catalyst is paramount in directing the chlorination of 1,3-dimethylbenzene. For electrophilic aromatic chlorination, Lewis acids like ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and antimony pentachloride (SbCl₅) are commonly employed to activate the chlorine molecule google.com. The effectiveness of these catalysts can be further enhanced by the use of co-catalysts. For example, thianthrene (B1682798) compounds have been used as co-catalysts in the nuclear chlorination of xylenes (B1142099) to improve the ratio of specific isomers google.com.

In the context of radical-mediated side-chain chlorination, the primary "catalyst" is the initiator, which can be UV light or a chemical radical initiator. However, trace amounts of metal ions in the xylene can inadvertently catalyze ring chlorination. To counteract this, sequestering agents such as the bromides and chlorides of phosphorus can be used to inhibit the catalytic activity of these metal ions, thereby promoting exclusive side-chain chlorination.

Recent research has also explored the use of vanadium-based catalysts in polymerization reactions, where highly chlorinated xylenes, such as hexachloro-p-xylene, act as promoters, enhancing the activity of the primary catalyst rsc.org. This indicates a potential for the application of such catalytic systems in the synthesis of chlorinated aromatic compounds.

Mechanistic Investigations of Chlorination Pathways

A deeper understanding of the reaction mechanisms involved in the chlorination of 1,3-dimethylbenzene is essential for optimizing synthetic routes and improving product selectivity.

Elucidation of Reaction Intermediates

The chlorination of 1,3-dimethylbenzene proceeds through distinct intermediates depending on the reaction pathway. In electrophilic aromatic chlorination, the key intermediate is the Wheland intermediate, a resonance-stabilized carbocation formed by the attack of the electrophile on the aromatic ring youtube.com. The stability of this intermediate influences the position of substitution on the benzene ring.

In radical-mediated side-chain chlorination, the primary intermediates are free radicals. The reaction is initiated by the formation of chlorine radicals from the homolytic cleavage of chlorine molecules. These chlorine radicals then abstract a hydrogen atom from a methyl group, generating a benzylic radical. This radical is a key intermediate that propagates the chain reaction by reacting with another chlorine molecule. The step-wise substitution of hydrogens on the methyl groups leads to the formation of mono-, di-, and ultimately trichloromethyl groups. The elucidation of these transient radical species is challenging but crucial for understanding the reaction kinetics and selectivity. Advanced spectroscopic techniques and computational modeling are employed to study these short-lived intermediates. For instance, studies on the photochlorination of related aromatic compounds have utilized techniques to characterize the transient species involved vaia.com.

The table below summarizes the key intermediates for each reaction pathway:

| Reaction Pathway | Key Intermediates |

| Electrophilic Aromatic Chlorination | Wheland Intermediate (Sigma Complex) |

| Radical-Mediated Chlorination | Chlorine Radical (Cl•), Benzylic Radical |

Kinetic Studies of Chlorination Processes

The kinetic analysis of the exhaustive chlorination of 1,3-dimethylbenzene to its hexachloro derivative is complex due to the multiple consecutive and competing reactions involved. Research into the chlorination of xylenes has often focused on the initial stages of substitution rather than the exhaustive process. However, foundational kinetic principles can be extrapolated from studies on the chlorination of benzene and its alkylated derivatives.

The chlorination of aromatic compounds in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), typically follows electrophilic aromatic substitution. The reaction rate is influenced by the concentration of the aromatic substrate, the chlorine, and the catalyst. Studies on the monochlorination of m-xylene have shown that the process yields a mixture of 2-chloro-1,3-dimethylbenzene (B1203680) and 4-chloro-1,3-dimethylbenzene. researchgate.net The relative rates of formation of these initial products are governed by the partial rate factors of the methyl groups, which are activating and ortho-, para-directing. researchgate.net

As chlorination proceeds, the chlorine atoms already substituted on the benzene ring have a deactivating effect on further electrophilic substitution, slowing down subsequent reaction steps. This is due to the electron-withdrawing nature of halogens. Consequently, forcing the reaction to completion to yield a hexachloro-derivative requires more stringent reaction conditions.

The exhaustive chlorination process can also involve side-chain substitution, particularly under the influence of UV light or at higher temperatures. This free-radical mechanism proceeds through a different kinetic pathway compared to the ionic mechanism of ring substitution. A patent describing the photochlorination of m-xylene to α,α,α,α′,α′,α′-hexachloro-m-xylene (a side-chain chlorinated isomer) indicates that the reaction composition changes over time, with various partially chlorinated intermediates forming and then reacting further. google.com

A comprehensive kinetic model for the formation of a specific hexachloro derivate of 1,3-dimethylbenzene would need to account for both the electrophilic aromatic substitution on the ring and the free-radical substitution on the methyl groups. Such detailed kinetic data for "Benzene, 1,3-dimethyl-, hexachloro deriv." is not extensively available in the public domain.

Influence of Reaction Conditions on Product Distribution

The distribution of products in the chlorination of 1,3-dimethylbenzene is highly dependent on the reaction conditions, including the choice of catalyst, solvent, temperature, and the presence or absence of light. These factors determine the relative rates of substitution on the aromatic ring versus the methyl side chains, as well as the position of chlorination on the ring.

Catalyst and Solvent Effects:

For nuclear chlorination, Lewis acid catalysts are typically employed. Ferric chloride (FeCl₃) and antimony chlorides (e.g., SbCl₃, SbCl₅) are common choices. researchgate.netgoogle.com The catalyst's role is to polarize the chlorine molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring. The choice of catalyst can influence the isomer ratio of the initial monochlorinated products. For instance, in the monochlorination of m-xylene, using iron-free antimony trisulfide as a catalyst has been shown to increase the yield of the 4-chloro isomer to about 90%, compared to approximately 75% when using ferric chloride. google.com

The solvent can also play a significant role. Chlorination in alcoholic media has been reported to be a fast and clean substitution reaction for m-xylene, yielding high amounts of monochloro derivatives. researchgate.net

Temperature and Light:

Temperature is a critical parameter in controlling the type of chlorination. Aromatic (nuclear) chlorination is typically carried out at lower temperatures. For example, the monochlorination of m-xylene in the presence of a catalyst can be conducted at temperatures ranging from -5 to -10°C. google.com As the temperature is raised, the rate of side-chain chlorination increases. Exhaustive side-chain chlorination is often performed at temperatures above 100°C. google.com

The presence of ultraviolet (UV) light promotes free-radical substitution on the methyl groups. To achieve exhaustive side-chain chlorination, the reaction is often carried out under UV irradiation. google.com Conversely, to favor ring substitution, the reaction should be conducted in the absence of light.

The following interactive table summarizes the general influence of reaction conditions on the chlorination of 1,3-dimethylbenzene:

| Reaction Condition | Effect on Product Distribution | Predominant Product Type |

| Low Temperature, Lewis Acid Catalyst, No UV Light | Favors electrophilic aromatic substitution on the ring. | Ring-chlorinated isomers |

| High Temperature, UV Light | Promotes free-radical substitution on the methyl side chains. | Side-chain chlorinated isomers |

| Antimony Trisulfide Catalyst | Increases the proportion of 4-chloro-1,3-dimethylbenzene in monochlorination. | 4-chloro-1,3-dimethylbenzene |

| Ferric Chloride Catalyst | Yields a mixture of 2- and 4-chloro-1,3-dimethylbenzene in monochlorination. | Mixture of ring-chlorinated isomers |

| Alcoholic Solvents | Can lead to high yields of monochloro derivatives. | Monochloro-1,3-dimethylbenzene |

Theoretical and Computational Chemistry of Hexachlorinated Dimethylbenzenes

Quantum Chemical Characterization of Molecular Structure and Reactivity

Comprehensive quantum chemical studies are essential for understanding the fundamental properties of a molecule. For 1,3-bis(trichloromethyl)benzene, such studies are not present in the current body of scientific literature.

Geometry Optimization and Conformational Analysis of Hexachlorinated Dimethylbenzene Isomers

No published data from geometry optimization calculations, such as bond lengths, bond angles, and dihedral angles for 1,3-bis(trichloromethyl)benzene, are available. A conformational analysis, which would involve studying the rotation of the trichloromethyl (-CCl3) groups around the carbon-carbon single bond connecting them to the benzene (B151609) ring, has not been documented. This analysis would be crucial for identifying the most stable three-dimensional arrangement of the molecule.

Electronic Structure and Molecular Orbital Theory (HOMO/LUMO Analysis)

An analysis of the electronic structure, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's reactivity. researchgate.netyoutube.com The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.gov For 1,3-bis(trichloromethyl)benzene, there are no specific computational studies that report on these molecular orbitals or the resulting energy gap.

Vibrational Spectroscopy Predictions (e.g., Infrared, Raman) and Spectral Assignments

Theoretical predictions of infrared (IR) and Raman spectra are powerful tools for identifying molecules and understanding their vibrational modes. spectroscopyonline.comicm.edu.pl Such computational analyses involve calculating the frequencies and intensities of vibrational transitions. A search of scientific databases yields no specific predicted IR or Raman spectra for 1,3-bis(trichloromethyl)benzene, nor any detailed assignment of its characteristic vibrational bands.

Thermodynamic Stability and Relative Energies of Hexachlorinated Dimethylbenzene Isomers

While the relative thermodynamic stability of the precursor xylene isomers (ortho-, meta-, and para-) is well-established, with the 1,3- (meta) isomer being the most stable, this analysis has not been extended to their hexachlorinated derivatives. stackexchange.comechemi.comwyzant.com A computational study comparing the relative energies of 1,2-, 1,3-, and 1,4-bis(trichloromethyl)benzene (B1667536) would be necessary to determine their thermodynamic stability, but such research is not currently available.

Intermolecular Interactions and Aggregation Behavior

The way molecules interact with each other influences their physical properties in the solid and liquid states. While studies on related compounds like 1,3-bis(chloromethyl)benzene (B146608) have investigated the role of chlorine-chlorine interactions in forming three-dimensional networks in the solid state, a similar detailed analysis for the hexachloro derivative is absent. nih.govresearchgate.net

Reaction Pathway Modeling and Mechanistic Simulation

Modeling reaction pathways is a key application of computational chemistry, providing insights into reaction mechanisms, transition states, and activation energies. For 1,3-bis(trichloromethyl)benzene, there are no published studies that model its formation via photochlorination or its subsequent reactions at a quantum chemical level. Such simulations would elucidate the step-by-step mechanism of the radical substitution on the methyl groups and provide a deeper understanding of the reaction kinetics.

Computational Analysis of Chlorination Reaction Transition States

The formation of hexachlorinated dimethylbenzenes from dimethylbenzene (m-xylene) involves a series of electrophilic substitution reactions where chlorine atoms replace hydrogen atoms on the aromatic ring and the methyl groups. Computational chemistry, particularly quantum mechanical methods, can elucidate the complex mechanisms of these chlorination reactions. By modeling the potential energy surface of the reaction, stationary points such as reactants, intermediates, products, and, crucially, transition states can be identified.

The analysis of transition states is fundamental to understanding the kinetics and regioselectivity of the chlorination process. For instance, theoretical calculations can determine the activation energies for chlorine addition at different positions on the dimethylbenzene ring and its partially chlorinated intermediates. These calculations would likely show that the substitution on the aromatic ring is kinetically favored in the initial stages, followed by substitution on the methyl groups under more forcing conditions, often involving radical mechanisms. The presence of a Lewis acid catalyst, commonly used in electrophilic aromatic chlorination, can also be modeled to understand its role in lowering the activation barriers.

Table 1: Illustrative Calculated Activation Energies for Successive Chlorination Steps of m-Xylene (B151644)

| Reaction Step | Position of Chlorination | Catalyst | Activation Energy (kcal/mol) |

| m-Xylene -> Monochloro-m-xylene | Ring (Position 4) | FeCl₃ | 15.2 |

| Monochloro-m-xylene -> Dichloro-m-xylene | Ring (Position 6) | FeCl₃ | 16.8 |

| Tetrachloro-m-xylene -> Pentachloro-m-xylene | Methyl Group | UV Light | 25.4 |

| Pentachloro-m-xylene -> Hexachloro-m-xylene | Methyl Group | UV Light | 28.1 |

| Note: This data is illustrative and based on typical values for chlorination of aromatic compounds. Actual values for "Benzene, 1,3-dimethyl-, hexachloro deriv." would require specific calculations. |

Energetic Profiles for Degradation and Transformation Pathways

Hexachlorinated dimethylbenzenes are persistent in the environment, and understanding their degradation pathways is crucial for risk assessment. Computational chemistry can be used to map out the energetic profiles of various potential degradation reactions, such as oxidation by hydroxyl radicals in the atmosphere or reductive dechlorination in anaerobic sediments.

By calculating the Gibbs free energy of reaction for different proposed pathways, the thermodynamic feasibility of these degradation routes can be assessed. For example, the reaction of "Benzene, 1,3-dimethyl-, hexachloro deriv." with a hydroxyl radical (•OH), a key atmospheric oxidant, can be modeled. The calculations would likely investigate initial •OH addition to the aromatic ring or hydrogen abstraction from any remaining C-H bonds. The resulting energy profile would reveal the most favorable reaction pathway and identify any high-energy intermediates that might hinder the degradation process. Such studies on related polychlorinated aromatic compounds have shown that the positions of chlorine atoms significantly influence the reaction barriers.

Prediction of Reactivity Towards Environmental Degradants

The reactivity of a molecule is intrinsically linked to its electronic structure. Computational methods allow for the calculation of various molecular descriptors that can be used to predict the reactivity of "Benzene, 1,3-dimethyl-, hexachloro deriv." towards environmental degradants. These descriptors, derived from the molecular orbitals, provide a quantitative measure of the molecule's susceptibility to attack.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A high HOMO energy suggests a greater ability to donate electrons, making the molecule more susceptible to oxidation. Conversely, a low LUMO energy indicates a greater ability to accept electrons, suggesting susceptibility to reduction. The HOMO-LUMO gap is a measure of the molecule's chemical stability. Other important descriptors include the electrophilicity index, which quantifies the ability of a molecule to accept electrons, and atomic charges, which can indicate sites prone to nucleophilic or electrophilic attack. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity and degradation rates of various environmental contaminants. acs.orgtandfonline.compsu.edu

Table 2: Representative Calculated Electronic Properties for a Hexachlorinated Dimethylbenzene Isomer

| Property | Value | Implication for Reactivity |

| HOMO Energy | -7.5 eV | Low tendency to be oxidized |

| LUMO Energy | -1.2 eV | Moderate tendency to be reduced |

| HOMO-LUMO Gap | 6.3 eV | High chemical stability |

| Electrophilicity Index | 3.2 | Acts as a moderate electrophile |

| Note: These values are representative for highly chlorinated aromatic compounds and serve for illustrative purposes. |

Advanced Computational Methodologies

The accurate theoretical study of "Benzene, 1,3-dimethyl-, hexachloro deriv." relies on a range of sophisticated computational methodologies. These methods vary in their level of theory, computational cost, and the specific properties they are best suited to calculate.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. tandfonline.comresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods offer a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules like hexachlorinated dimethylbenzenes. Various functionals, such as B3LYP, are available within the DFT framework to approximate the exchange-correlation energy. tandfonline.com DFT is commonly used to optimize molecular geometries, calculate vibrational frequencies, and determine the electronic properties and reaction energetics discussed in the previous sections.

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of increasing accuracy and computational expense. While computationally demanding, high-level ab initio calculations can be used to benchmark the results from more approximate methods like DFT for smaller, related molecules to ensure the reliability of the chosen computational approach.

Molecular Dynamics Simulations for Environmental Behavior Prediction

While quantum mechanical methods are excellent for studying the properties and reactivity of a single molecule, Molecular Dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in water, soil, or biological membranes. MD simulations model the movement of atoms and molecules over time based on a classical force field that describes the interactions between particles.

For "Benzene, 1,3-dimethyl-, hexachloro deriv.," MD simulations can be used to predict its environmental partitioning and transport. For example, by simulating the molecule in a box of water and a box of octanol, its octanol-water partition coefficient (Kow), a key parameter for assessing bioaccumulation potential, can be estimated. Similarly, simulations of its interaction with models of soil organic matter can provide insights into its sorption behavior, which governs its mobility in the subsurface. researchgate.net These simulations provide a dynamic picture of the intermolecular forces that control the environmental fate of this compound.

Environmental Occurrence, Fate, and Transformation of Hexachlorinated Dimethylbenzenes

Environmental Transport and Mobility

Leaching Potential and Groundwater Transport

The potential for "Benzene, 1,3-dimethyl-, hexachloro deriv.", a type of hexachlorinated xylene, to leach into groundwater is governed by its chemical and physical properties, as well as the characteristics of the soil and subsurface environment. While specific data for this particular derivative are scarce, the behavior of related compounds such as xylenes (B1142099) and other chlorinated hydrocarbons provides insight into its likely mobility.

Generally, the transport of organic contaminants in soil and groundwater is influenced by factors such as water solubility, soil adsorption characteristics, and volatility. Halogenated organic compounds, a class that includes hexachlorinated dimethylbenzenes, are frequently found as groundwater contaminants. epa.gov They can be relatively easily leached from the soil into the groundwater under suitable conditions. epa.gov Once in the subsurface, these compounds can spread through advection and other transport mechanisms. epa.gov

The presence of chlorinated hydrocarbons in unsaturated soils can act as a persistent source of groundwater contamination. epa.gov Fluctuations in the water table can cause it to repeatedly come into contact with the contaminated soil, leading to a recharge of the contaminants into the groundwater. epa.gov Infiltration from rainfall can also contribute to the distribution of these chemicals in the groundwater. epa.gov

For instance, xylenes, the parent compounds of hexachlorinated dimethylbenzenes, may leach into groundwater, where they can persist for several months. cdc.gov While xylenes themselves are not expected to adsorb strongly to soil, their chlorinated derivatives are likely to have different properties. cdc.gov The degree of chlorination can significantly impact a compound's environmental fate. For example, hexachlorobenzene (B1673134), a related highly chlorinated aromatic compound, sorbs strongly to soil and sediment. nih.gov This strong adsorption limits its mobility and potential for leaching. cdc.gov Given its high degree of chlorination, it is probable that hexachloro-1,3-dimethylbenzene would exhibit similar strong sorption to soil organic matter, which would in turn limit its leaching potential. However, contamination of groundwater remains a possibility, particularly in soils with low organic content or under conditions of significant water infiltration.

In Minnesota, at sites with known contamination, xylenes have been detected in approximately 20% of groundwater samples, with a maximum concentration of over 9,000 µg/L. health.state.mn.us In ambient groundwater not impacted by a known contamination source, xylenes have been detected in about 9% of samples, with a maximum concentration of 5.6 µg/L. health.state.mn.us While these data are for the non-chlorinated parent compound, they highlight the potential for related compounds to enter groundwater systems.

Table 1: Factors Influencing Groundwater Transport of Chlorinated Aromatic Hydrocarbons

| Property | Influence on Leaching and Transport | Expected Characteristic for Hexachloro-1,3-dimethylbenzene |

|---|---|---|

| Water Solubility | Lower solubility decreases the concentration in the mobile aqueous phase, reducing leaching. | Expected to be very low, similar to other highly chlorinated benzenes. |

| Soil Adsorption (Koc) | Higher adsorption to soil organic carbon reduces mobility and leaching potential. | Expected to be high due to hydrophobicity imparted by chlorine atoms. |

| Volatility (Henry's Law Constant) | High volatility can lead to partitioning into the soil gas phase, reducing leaching but potentially leading to vapor intrusion issues. | Expected to be lower than less chlorinated xylenes but still a potential transport pathway. |

| Persistence (Half-life) | Longer half-life in soil and water allows more time for transport to occur. | Expected to be persistent, similar to hexachlorobenzene. |

Abiotic Transformation Pathways

Abiotic transformation processes, including photolysis, hydrolysis, and redox reactions, are critical in determining the environmental persistence of "Benzene, 1,3-dimethyl-, hexachloro deriv.".

The photolysis of HCB in water and hexane (B92381) is known to be a slow process. nih.gov In the atmosphere, however, slow photolysis is considered the dominant loss process for HCB. nih.gov The atmospheric half-life of HCB is estimated to be highly variable, ranging from 0.63 years in tropical regions to 6.28 years in polar regions, with a global calculated half-life of 1.69 years. cdc.gov This suggests that hexachlorinated dimethylbenzenes are likely to be persistent in the atmosphere and subject to long-range transport.

The mechanism of photolytic degradation for chlorinated aromatic compounds typically involves the cleavage of carbon-chlorine bonds, leading to the formation of less chlorinated, and often more toxic, degradation products.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. libretexts.org For many organic compounds, hydrolysis can be a significant degradation pathway in aquatic environments. researchgate.net However, chlorinated aromatic hydrocarbons are generally resistant to hydrolysis.

Hexachlorobenzene, for example, is not readily degraded by abiotic processes in water, including hydrolysis. epa.gov Its estimated half-life in surface water ranges from 2.7 to 5.7 years, and in groundwater, it is even longer, from 5.3 to 11.4 years. epa.gov This resistance to hydrolysis is a key factor in its environmental persistence. epa.gov It is therefore highly probable that "Benzene, 1,3-dimethyl-, hexachloro deriv." would also be resistant to hydrolytic transformation under typical environmental conditions of pH and temperature.

In anoxic (oxygen-depleted) environments, such as saturated soils, sediments, and some groundwater aquifers, redox (reduction-oxidation) reactions can be a significant fate process for chlorinated organic compounds. For highly chlorinated compounds like hexachlorinated dimethylbenzenes, reductive dechlorination is a key transformation pathway.

Under anaerobic conditions, chlorinated benzenes can undergo a series of reductive dehalogenation steps. oup.com This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. The anaerobic degradation of hexachlorobenzene, for instance, begins with such reductive dechlorination. oup.com

The redox potential of the environment is a critical factor in predicting the degradation pathway of chlorinated benzenes. oup.com Studies have shown that the redox potential can correctly predict the dominant degradation pathway observed in microbial systems. oup.com Organohalide respiring bacteria, such as Dehalococcoides and Dehalobacter, play a crucial role in the reductive dechlorination of chlorinated benzenes in anaerobic environments. nih.gov

Biotic Transformation and Biodegradation

Biotic processes, driven by microorganisms, are fundamental to the environmental degradation of many organic pollutants. The high degree of chlorination in "Benzene, 1,3-dimethyl-, hexachloro deriv." is expected to make it highly resistant to biodegradation.

Aerobic Degradation:

Under aerobic (oxygen-present) conditions, the microbial degradation of highly chlorinated aromatic compounds is generally very slow or does not occur at all. The presence of multiple chlorine atoms on the benzene (B151609) ring makes it less susceptible to attack by the oxygenase enzymes that typically initiate the breakdown of aromatic compounds in aerobic bacteria. While some aerobic bacteria are capable of degrading less chlorinated benzenes and xylenes, the degradation of hexachlorinated congeners is much more challenging.

Anaerobic Degradation:

In contrast, anaerobic conditions are more favorable for the initial breakdown of highly chlorinated compounds through reductive dechlorination, as mentioned in the previous section. While research on hexachlorinated xylenes is limited, studies on the anaerobic degradation of hexachlorocyclohexane (B11772) (HCH), another highly chlorinated hydrocarbon, provide valuable insights.

Several strict and facultative anaerobic bacteria, including species of Clostridium, Bacillus, and Enterobacteriaceae, have been shown to actively degrade HCH isomers under anaerobic conditions. nih.gov The degradation process involves nearly complete dechlorination over a period of days. nih.gov The rate of dechlorination can vary between different isomers of HCH. nih.gov

The anaerobic degradation of HCH isomers can proceed through successive dichloroeliminations and then dehydrochlorination to produce chlorobenzenes. nih.gov For example, the anaerobic degradation of α-HCH and δ-HCH has been shown to produce chlorobenzene (B131634). nih.gov A consensus anaerobic degradation pathway for γ-HCH involves intermediates such as pentachlorocyclohexene (PCCH) and isomers of trichlorobenzene (TCB). researchgate.netresearchgate.net

It is plausible that hexachloro-1,3-dimethylbenzene could undergo a similar anaerobic degradation pathway, starting with reductive dechlorination to form less chlorinated dimethylbenzenes. However, the complete mineralization of such compounds under anaerobic conditions is often slow and may not go to completion.

Table 2: Summary of Potential Degradation Pathways

| Process | Environment | Likely Significance for Hexachloro-1,3-dimethylbenzene | Potential Products |

|---|---|---|---|

| Photolysis | Atmosphere, Surface Water | Slow, but a dominant loss process in the atmosphere. | Less chlorinated dimethylbenzenes, other degradation products. |

| Hydrolysis | Water, Soil | Insignificant. | Not applicable. |

| Reductive Dechlorination | Anoxic Sediments, Groundwater | Potentially significant under strongly reducing conditions. | Penta-, tetra-, and less chlorinated dimethylbenzenes. |

| Aerobic Biodegradation | Surface Soil, Aerated Water | Very slow to negligible. | Not applicable. |

| Anaerobic Biodegradation | Anoxic Sediments, Groundwater | The primary initial biodegradation pathway via reductive dechlorination. | Less chlorinated dimethylbenzenes. |

Identification of Key Microbial Strains and Enzymes Involved in Biotransformation

The biotransformation of highly chlorinated aromatic hydrocarbons like hexachlorinated dimethylbenzenes is a challenging process for microorganisms due to the high degree of chlorination, which increases their recalcitrance. While specific microbial strains capable of degrading "Benzene, 1,3-dimethyl-, hexachloro deriv." have not been extensively documented in scientific literature, research on related chlorinated compounds provides insights into the types of microorganisms and enzymatic systems that could potentially be involved in its degradation.

Microbial degradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions, often involving different microbial consortia and enzymatic pathways.

Key Microbial Genera Implicated in the Degradation of Chlorinated Aromatic Compounds:

Aerobic Bacteria: Genera such as Pseudomonas, Rhodococcus, Sphingomonas, and Alcaligenes have been identified as effective degraders of various chlorinated aromatic compounds. nih.govkoreascience.krresearchgate.net For instance, some Pseudomonas species are known to degrade xylene isomers, although their efficiency typically decreases with increasing chlorination. koreascience.kr

Anaerobic Bacteria: Under anaerobic conditions, reductive dechlorination is the primary mechanism for the breakdown of highly chlorinated compounds. Genera like Dehalococcoides are well-known for their ability to use chlorinated compounds as electron acceptors in a process called dehalorespiration. researchgate.net

Fungi: White-rot fungi, such as those from the genus Phanerochaete, possess powerful non-specific extracellular ligninolytic enzymes, like lignin (B12514952) peroxidases and manganese peroxidases, that can oxidize a wide range of recalcitrant organic pollutants, including highly chlorinated compounds. nih.govgriffith.edu.au

Key Enzymes in the Biotransformation of Chlorinated Aromatic Compounds:

The initial steps in the biodegradation of chlorinated aromatic hydrocarbons are catalyzed by specific enzymes that can break the stable carbon-chlorine bonds.

Oxygenases: Under aerobic conditions, monooxygenases and dioxygenases initiate the degradation by incorporating oxygen into the aromatic ring, leading to the formation of catechols. nih.gov These catechols are then further degraded through ring cleavage.

Dehalogenases: These enzymes catalyze the removal of chlorine atoms from the aromatic ring. Reductive dehalogenases, found in anaerobic bacteria, replace chlorine atoms with hydrogen atoms. Hydrolytic dehalogenases replace chlorine with a hydroxyl group.

Peroxidases and Laccases: Produced by fungi, these extracellular enzymes have a broad substrate specificity and can oxidize highly chlorinated compounds. griffith.edu.au

The following table summarizes microbial strains and enzymes involved in the degradation of related chlorinated aromatic compounds, which could serve as potential candidates for the biotransformation of hexachlorinated dimethylbenzenes.

| Microbial Genus | Enzyme Type | Compound(s) Degraded | Reference(s) |

| Pseudomonas | Dioxygenases | Chlorinated benzenes, Xylenes | nih.govkoreascience.kr |

| Rhodococcus | Monooxygenases | o-xylene (B151617) | researchgate.net |

| Dehalococcoides | Reductive dehalogenases | Polychlorinated biphenyls, Chlorinated benzenes | researchgate.net |

| Phanerochaete | Lignin peroxidase, Manganese peroxidase | Chlorinated pesticides, PAHs | nih.govgriffith.edu.au |

| Sphingomonas | Dehalogenases | Hexachlorocyclohexane | nih.gov |

Co-metabolism and Synergistic Degradation Processes

The complete mineralization of highly recalcitrant compounds like hexachlorinated dimethylbenzenes often relies on the combined metabolic activities of microbial consortia through processes of co-metabolism and synergism. researchgate.net

Co-metabolism is the process where a microorganism transforms a compound (the co-metabolite) from which it gains no energy or carbon. The enzymes responsible for this transformation are produced by the microbe for the metabolism of a primary substrate (the growth substrate). For instance, bacteria growing on toluene (B28343) or other simple aromatic hydrocarbons may produce oxygenases that can fortuitously degrade more complex chlorinated compounds. jmb.or.kr The degradation of m- and p-xylene (B151628) has been observed to be co-metabolized in the presence of other growth-supporting BTEX compounds by Ralstonia sp. strain PHS1. jmb.or.kr

Synergistic degradation involves the cooperative metabolic activities of two or more microbial species to degrade a compound that cannot be broken down by any single species alone. epa.gov In a microbial consortium, different species may carry out different steps of a degradation pathway. For example, one species might partially dechlorinate a highly chlorinated compound, making it more accessible for another species to further degrade and utilize as a carbon and energy source. Fungal degradation of complex pollutants can produce intermediate metabolites that may then serve as substrates for bacterial catabolism, highlighting the importance of fungal-bacterial metabolic synergism. nih.gov

Influence of Environmental Factors on Microbial Activity (e.g., pH, Temperature, Nutrient Availability)

The efficiency of microbial degradation of "Benzene, 1,3-dimethyl-, hexachloro deriv." is significantly influenced by various environmental factors that affect microbial growth and enzymatic activity.

pH: The pH of the soil or water matrix is a critical factor. Most bacteria involved in the degradation of chlorinated hydrocarbons prefer a neutral to slightly alkaline pH range (typically 6.5 to 8.5). omicsonline.orgherts.ac.uk Extreme pH values can inhibit microbial growth and enzyme function. For the degradation of some polycyclic aromatic hydrocarbons (PAHs), a pH of 7.5 has been found to be optimal for bacterial degradation. omicsonline.org

Temperature: Temperature affects the metabolic rates of microorganisms and the kinetics of enzymatic reactions. The optimal temperature for the degradation of chlorinated compounds varies depending on the microbial species. Mesophilic bacteria, which are most commonly involved in bioremediation, generally have an optimal temperature range of 25°C to 40°C. nih.gov For example, the degradation of hexachlorocyclohexane (HCH) isomers by a Pandoraea species was found to be optimal at 30°C. nih.gov

Nutrient Availability: The availability of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and the synthesis of degradative enzymes. researchgate.net In many contaminated environments, the carbon source (the pollutant) is abundant, but the lack of inorganic nutrients can limit microbial activity. Biostimulation, which involves the addition of nutrients to a contaminated site, is a common bioremediation strategy to enhance the degradation of organic pollutants. researchgate.net

The table below summarizes the typical optimal ranges of key environmental factors for the microbial degradation of related chlorinated aromatic compounds.

| Environmental Factor | Optimal Range | Rationale | Reference(s) |

| pH | 6.5 - 8.5 | Optimal for most bacterial growth and enzymatic activity. | omicsonline.orgherts.ac.uk |

| Temperature | 25°C - 40°C | Optimal for mesophilic microbial metabolism. | nih.govnih.gov |

| Nutrients (N, P) | C:N:P ratio of approx. 100:10:1 | Essential for microbial growth and enzyme synthesis. | researchgate.net |

Fate Modeling and Environmental Persistence

Development and Validation of Environmental Fate Models

Environmental fate models are crucial tools for predicting the distribution, transport, and persistence of chemicals like hexachlorinated dimethylbenzenes in the environment. researchgate.net These models are mathematical representations of the physical, chemical, and biological processes that govern a chemical's behavior in different environmental compartments such as air, water, soil, and sediment. up.pt

The development of a fate model for a persistent organic pollutant (POP) like "Benzene, 1,3-dimethyl-, hexachloro deriv." typically involves several key steps: up.pt

Defining the System: This includes identifying the relevant environmental compartments and the transport pathways between them.

Parameterization: Gathering data on the physicochemical properties of the compound (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and the characteristics of the environment (e.g., temperature, organic carbon content of soil).

Process Description: Formulating mathematical equations to describe key processes such as advection, dispersion, partitioning, and degradation (both biotic and abiotic).

Model Implementation: Solving the equations, often using specialized software, to simulate the chemical's fate over time.

Validation of these models is a critical step to ensure their accuracy and reliability. This is typically done by comparing the model's predictions with measured environmental concentrations from monitoring studies. defra.gov.uk However, for a compound with limited production and use data like hexachlorinated 1,3-dimethylbenzene, validating a specific model can be challenging due to a lack of extensive monitoring data. In such cases, models are often validated using data from structurally similar and better-studied compounds. Multimedia fate models, such as the nested exposure model (NEM), are used to understand the long-range transport and distribution of POPs on a global scale. rsc.org

Half-Life Determination and Persistence Assessment

The environmental persistence of a chemical is often characterized by its half-life, which is the time it takes for 50% of the initial amount of the substance to be degraded or removed from a specific environmental compartment. nih.gov Due to the lack of specific studies on "Benzene, 1,3-dimethyl-, hexachloro deriv.", its half-life can be inferred from data on structurally similar, highly chlorinated aromatic compounds.

Hexachlorobenzene (HCB), for example, is known for its high persistence in the environment. Its estimated half-life in soil can range from 3 to 6 years. scispace.com In aquatic environments, the persistence is also high, with estimated half-lives of several years in water and even longer in sediments. The persistence of xylenes in groundwater under anoxic conditions has been measured with half-lives ranging from 125 to 170 days, though these are for the non-chlorinated forms. cdc.gov

The high degree of chlorination in hexachlorinated 1,3-dimethylbenzene suggests that it is likely to be highly persistent in the environment, with long half-lives in soil, water, and sediment. Its persistence is due to its chemical stability and resistance to microbial degradation.

Formation of Transformation Products and their Fate

The degradation of "Benzene, 1,3-dimethyl-, hexachloro deriv." in the environment, although slow, is expected to lead to the formation of various transformation products. The nature of these products depends on the degradation pathway, which is influenced by environmental conditions (e.g., aerobic vs. anaerobic).

Under anaerobic conditions , the primary degradation pathway is likely to be reductive dechlorination. This process would involve the sequential removal of chlorine atoms, leading to the formation of less chlorinated dimethylbenzene congeners. For example, pentachloro-, tetrachloro-, and trichlorodimethylbenzenes could be formed as intermediate products. Further degradation could potentially lead to the complete dechlorination to 1,3-dimethylbenzene.

Under aerobic conditions , microbial degradation, if it occurs, would likely proceed through oxidative pathways. This could involve the hydroxylation of the aromatic ring to form chlorinated dimethylphenols and catechols, followed by ring cleavage. scispace.com However, the high degree of chlorination would make this process very slow.

The fate of these transformation products is also of environmental concern. Less chlorinated congeners may be less persistent and more amenable to further microbial degradation. However, some transformation products can be more toxic or mobile than the parent compound. For example, the degradation of o-xylene can lead to the formation of various intermediates, including methylbenzylsuccinate under anaerobic conditions. uni-konstanz.de The oxidation of m-xylene (B151644) can produce a range of ring-retaining and ring-opening products. scispace.com A comprehensive understanding of the formation and fate of transformation products is essential for a complete environmental risk assessment of hexachlorinated dimethylbenzenes.

Future Research Directions and Emerging Trends

Development of Green Chemistry Approaches for Sustainable Synthesis

The traditional synthesis of polychlorinated aromatic hydrocarbons often involves harsh conditions and the use of hazardous reagents, leading to significant environmental concerns. Future research will undoubtedly focus on the development of green chemistry approaches for the sustainable synthesis of compounds like Benzene (B151609), 1,3-dimethyl-, hexachloro deriv. These approaches aim to reduce or eliminate the use and generation of hazardous substances.

Key emerging strategies include:

Biocatalysis: The use of enzymes, particularly flavin-dependent halogenases, presents a promising avenue for the regioselective halogenation of aromatic compounds. rsc.org These enzymes operate under mild conditions and can offer high selectivity, potentially reducing the formation of unwanted byproducts. Future work could involve identifying or engineering halogenases capable of specifically synthesizing the hexachloro-derivative of 1,3-dimethylbenzene.

Photocatalysis: Visible-light-induced photocatalysis is another emerging green method for halogenation. This technique can facilitate chlorination reactions under ambient conditions, often with higher selectivity and reduced energy consumption compared to traditional thermal methods. Research into suitable photocatalysts and reaction conditions will be crucial for its application in synthesizing complex chlorinated molecules.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. tandfonline.comwikipedia.org This can contribute to more energy-efficient synthetic processes. Investigating microwave-assisted chlorination of 1,3-dimethylbenzene could lead to a more sustainable production method. tandfonline.comwikipedia.org

Greener Chlorinating Agents: The use of safer and more environmentally benign chlorinating agents, such as N-chlorosuccinimide, in aqueous media is a key aspect of greening halogenation processes. mdpi.com Research into the applicability of such reagents for the exhaustive chlorination of aromatic compounds is a vital area of future study.

Table 1: Comparison of Potential Green Synthesis Approaches

| Synthesis Approach | Potential Advantages | Research Challenges |

| Biocatalysis | High regioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for specific substrates, scalability. |

| Photocatalysis | Use of renewable energy (light), mild conditions, high selectivity. | Catalyst development and stability, understanding reaction mechanisms. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, energy efficiency. | Scale-up challenges, potential for localized overheating. |

| Greener Reagents | Reduced toxicity and environmental impact of reagents and solvents. | Reagent efficiency for polychlorination, separation and recovery. |

Integration of Advanced Analytical Platforms for Comprehensive Environmental Monitoring

Given the persistent nature of polychlorinated aromatic hydrocarbons, the development of advanced and sensitive analytical methods for their detection in various environmental matrices is paramount. Future research in this area will focus on integrating sophisticated analytical platforms for comprehensive and real-time monitoring.

Emerging analytical trends include:

High-Resolution Mass Spectrometry (HRMS): Techniques such as gas chromatography (GC) or liquid chromatography (LC) coupled with HRMS (e.g., Orbitrap or TOF) are becoming indispensable for the identification and quantification of trace levels of persistent organic pollutants (POPs). mdpi.comresearchgate.nettaylorfrancis.com These methods offer high sensitivity and selectivity, enabling the detection of specific isomers of chlorinated compounds in complex environmental samples like soil, water, and biota.

Real-Time Monitoring Sensors: The development of portable and real-time sensors for the in-situ detection of aromatic pollutants is a significant area of advancement. researchgate.net These sensors could provide immediate data on the presence and concentration of contaminants, enabling rapid response to pollution events. Future work could focus on developing sensors with high specificity for compounds like Benzene, 1,3-dimethyl-, hexachloro deriv.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique provides enhanced separation capabilities for complex mixtures of volatile and semi-volatile organic compounds, making it well-suited for the analysis of different congeners of chlorinated benzenes in environmental samples.

Non-Target and Suspect Screening: Advanced data processing workflows for HRMS data are enabling non-target and suspect screening approaches. These methods allow for the identification of previously unknown or unexpected contaminants in the environment, which is crucial for a comprehensive understanding of the environmental burden of POPs.

Mechanistic Understanding of Novel Degradation Pathways and Bioremediation Strategies

The persistence of polychlorinated aromatic hydrocarbons in the environment necessitates the development of effective degradation and bioremediation strategies. A fundamental understanding of the mechanisms of degradation is crucial for designing such strategies.

Future research in this domain will likely focus on:

Anaerobic Reductive Dechlorination: For highly chlorinated compounds, anaerobic reductive dechlorination is often the initial and critical step in their breakdown. This process involves the sequential removal of chlorine atoms by microorganisms. nih.gov Research is needed to identify and characterize microbial communities and enzymes capable of dechlorinating Benzene, 1,3-dimethyl-, hexachloro deriv.

Aerobic Oxidative Degradation: Following partial dechlorination, aerobic bacteria can further degrade the resulting less-chlorinated aromatic compounds through oxidative pathways. nih.gov Understanding the complete metabolic pathways, from the parent compound to mineralization, is a key research goal. For instance, the aerobic degradation of hexachlorobenzene (B1673134) has been shown to proceed via oxidative dechlorination to pentachlorophenol. rsc.org

Microbial Consortia: The complete degradation of complex chlorinated compounds often requires the synergistic action of different microbial species. rsc.org Future bioremediation strategies will likely involve the use of defined microbial consortia with complementary metabolic capabilities.

Genetic and Enzymatic Engineering: Advances in genetic and enzymatic engineering offer the potential to enhance the degradative capabilities of microorganisms. This could involve modifying existing enzymes to improve their activity towards specific pollutants or transferring entire degradation pathways into robust microbial hosts.

Predictive Modeling for Environmental Risk Assessment and Management

Predictive modeling plays a crucial role in assessing the potential environmental risks of chemicals, especially for compounds with limited empirical data. For Benzene, 1,3-dimethyl-, hexachloro deriv., computational models can provide valuable insights into its likely fate, transport, and toxicity.

Key areas for future research in predictive modeling include:

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of a compound with its biological activity or environmental properties. nih.govmdpi.com Developing robust QSAR models for polychlorinated benzenes and xylenes (B1142099) can help predict the toxicity, persistence, and bioaccumulation potential of Benzene, 1,3-dimethyl-, hexachloro deriv. based on its molecular descriptors.

Environmental Fate and Transport Models: These models simulate the movement and transformation of chemicals in the environment. researchgate.net By inputting the physicochemical properties of Benzene, 1,3-dimethyl-, hexachloro deriv. (which can also be predicted by QSARs), these models can estimate its distribution in different environmental compartments (air, water, soil) and its potential for long-range transport.

Computational Toxicology: In silico toxicology methods can be used to predict the potential adverse effects of chemicals on human health and ecosystems. tandfonline.com These models can help to prioritize chemicals for further testing and to inform risk management decisions in the absence of extensive experimental data.

Integrated Risk Assessment Frameworks: Future risk assessment will increasingly rely on the integration of data from multiple sources, including predictive models, in vitro assays, and environmental monitoring data. This integrated approach can provide a more holistic and weight-of-evidence-based assessment of the risks posed by persistent organic pollutants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.